molecular formula C13H17NO B123424 1-Benzyl-3-methyl-4-piperidone CAS No. 34737-89-8

1-Benzyl-3-methyl-4-piperidone

Cat. No. B123424
CAS RN: 34737-89-8
M. Wt: 203.28 g/mol
InChI Key: OVQAJYCAXPHYNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-methyl-4-piperidone is a chemical compound that serves as a key intermediate in the synthesis of various pharmacologically active molecules. The compound is characterized by the presence of a piperidone ring, a benzyl group, and a methyl group, which contribute to its chemical reactivity and potential biological activities.

Synthesis Analysis

The synthesis of 1-benzyl-4-piperidone has been improved from benzyl amine and methylacrylate through a series of reactions including addition, Dieckmann condensation, and hydrolytic decarboxylation. Optimized process parameters have led to improvements in yield, cost, and safety over existing literature methods . Additionally, 1-benzyl-2-methyl-3-piperidone can be conveniently prepared from 3-hydroxy-2-methylpyridine and undergoes rearrangement to 1-benzyl-2-acetylpyrrolidine under acidic conditions, demonstrating the compound's versatility in synthesis .

Molecular Structure Analysis

The molecular structure of 1-benzyl-3-methyl-4-piperidone derivatives has been explored in the context of biophotonic materials. The central heterocycle, including the carbonyl group, tends to be flattened due to conjugation between donor and acceptor parts, resulting in a 'sofa' conformation. This conformational feature is significant as it affects the compound's optical properties, such as one- and two-photon absorption of light and fluorescence .

Chemical Reactions Analysis

1-Benzyl-3-methyl-4-piperidone and its derivatives participate in various chemical reactions that enhance their pharmacological potential. For instance, the compound has been used to synthesize novel piperidine derivatives with anti-acetylcholinesterase activity, where the introduction of bulky moieties and substituents at specific positions significantly increases activity . Lewis acid-directed cyclocondensations have also been reported, leading to the formation of benzofurans and tetrahydrocarbolines, which are valuable in medicinal chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-benzyl-3-methyl-4-piperidone derivatives are closely related to their structure-activity relationships. These properties are crucial in determining the compound's suitability as a drug candidate, including its cytotoxic properties, tumour-selective toxicity, and ability to modulate multi-drug resistance. The modes of action of these compounds include apoptosis induction, generation of reactive oxygen species, and affecting mitochondrial functions . Furthermore, the synthesis of novel derivatives such as N-benzyl-(3E,5E)-3,5-bis(2-hydroxybenzylidene)-4-piperidone under microwave irradiation showcases the compound's reactivity and potential for rapid synthesis of pharmacologically active molecules .

Scientific Research Applications

Synthesis of Fentanyl Analogs

  • Summary of the Application: 1-Benzyl-3-methyl-4-piperidone is used as a precursor in the synthesis of Fentanyl analogs . Fentanyl is a powerful synthetic opioid that is similar to morphine but is 50 to 100 times more potent .
  • Methods of Application: The synthesis of Fentanyl involves the alkylation of 4-piperidone monohydrate hydrochloride with 2-(bromoethyl)benzene in the presence of cesium carbonate. This is followed by reductive amination with aniline mediated by sodium triacetoxyborohydride in the presence of acetic acid. Finally, the resulting piperidineamine is acylated using propionyl chloride in the presence of Hunig’s base .
  • Results or Outcomes: The optimized synthesis of Fentanyl and its analogs has been achieved with excellent yields (73–78%) .

Synthesis of Spirocyclic Furopyridines

  • Summary of the Application: 1-Benzyl-4-piperidone is used as a building block in the synthesis of spirocyclic furopyridines . These compounds are haloperidol-sensitive σ receptor ligands, which means they have potential applications in neuroscience and pharmacology .
  • Results or Outcomes: The synthesis of spirocyclic furopyridines using 1-Benzyl-4-piperidone has been reported, but the specific outcomes, such as yield or efficacy of the resulting compounds, are not detailed in the sources I found .

Synthesis of Anticancer Drugs

  • Summary of the Application: Piperidine derivatives, including 1-Benzyl-3-methyl-4-piperidone, are utilized in the synthesis of various anticancer drugs .
  • Results or Outcomes: The synthesis of anticancer drugs using 1-Benzyl-3-methyl-4-piperidone has been reported, but the specific outcomes, such as the efficacy of the resulting compounds, are not detailed in the sources I found .

Synthesis of Antiviral Drugs

  • Summary of the Application: Piperidine derivatives, including 1-Benzyl-3-methyl-4-piperidone, are utilized in the synthesis of various antiviral drugs .
  • Results or Outcomes: The synthesis of antiviral drugs using 1-Benzyl-3-methyl-4-piperidone has been reported, but the specific outcomes, such as the efficacy of the resulting compounds, are not detailed in the sources I found .

Synthesis of Antidepressant Drugs

  • Summary of the Application: Piperidine derivatives, including 1-Benzyl-3-methyl-4-piperidone, are utilized in the synthesis of various antidepressant drugs .
  • Results or Outcomes: The synthesis of antidepressant drugs using 1-Benzyl-3-methyl-4-piperidone has been reported, but the specific outcomes, such as the efficacy of the resulting compounds, are not detailed in the sources I found .

Synthesis of Antituberculosis Drugs

  • Summary of the Application: While I couldn’t find specific examples of 1-Benzyl-3-methyl-4-piperidone being used in the synthesis of antituberculosis drugs, piperidine derivatives are widely used in the synthesis of various medicinal compounds . Given the structural similarity between 1-Benzyl-3-methyl-4-piperidone and other piperidine derivatives, it’s plausible that it could be used in the synthesis of antituberculosis drugs.
  • Results or Outcomes: The potential use of 1-Benzyl-3-methyl-4-piperidone in the synthesis of antituberculosis drugs is speculative based on its structural similarity to other piperidine derivatives used in drug synthesis .

Safety And Hazards

When handling 1-Benzyl-3-methyl-4-piperidone, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment and face protection should be worn . If swallowed, immediate medical assistance should be sought . It should be stored in a dry, cool, and well-ventilated place with containers kept tightly closed .

Future Directions

While specific future directions for 1-Benzyl-3-methyl-4-piperidone are not mentioned in the search results, its use in the synthesis of Fentanyl analogs suggests potential applications in the development of new analgesics .

Relevant Papers

Several papers have been published on 1-Benzyl-3-methyl-4-piperidone, including studies on its synthesis , its use in the preparation of Fentanyl analogs , and its chemical and physical properties .

properties

IUPAC Name

1-benzyl-3-methylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-11-9-14(8-7-13(11)15)10-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVQAJYCAXPHYNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90956224
Record name 1-Benzyl-3-methylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90956224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-methyl-4-piperidone

CAS RN

34737-89-8
Record name 1-Benzyl-3-methylpiperidin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34737-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzyl-3-methyl-4-piperidone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034737898
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Benzyl-3-methylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90956224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzyl-3-methyl-4-piperidone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.418
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of compound 3 (Ar2 =3,4-dichlorophenyl) (16 g, 28.49 mmol) in CH2Cl2 (142.5 mL) at 0° C. was added 4N HCl-dioxane solution (71.24 mL, 284.9 mmol) through a dropping funnel. The reaction was gradually warmed up to RT and stirred for 4 h. After completion the solvents were evaporated to give a light yellow solid which was dissolved in H2O (400 mL) and brought to pH 10 with 1N NaOH. The product was extracted from basic aqueous solution with CH2Cl2 (200 mL, 4×), dried over MgSO4, filtered and concentrated to give compound 4 (Ar2 =3,4-dichlorophenyl) as a light yellow solid (12.5 g, 27.09 mmol, 95%). FAB MS [M+1]+ 35 Cl 461.1 Compound 4 was the key intermediate which was used to couple with various aromatic acid for the synthesis of many compounds.
Name
compound 3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
71.24 mL
Type
reactant
Reaction Step One
Quantity
142.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Three
Name
Yield
95%

Synthesis routes and methods II

Procedure details

To a cooled solution of compound 3 from step 1 (8.65 g, 34.8 mmol) in THF (100 mL) at -23° C. was added 27.8mL of 1M L-selectride (27.8 mmol). The mixture was stirred at -23° C. for 2 h. After warming to RT, the reaction mixture was added to sat. NaHCO3 and partitioned. The aqueous layer was extracted with Et2O (2×50 mL). The combined organic layers were washed with brine (50 mL), dried with MgSO4 and concentrated. The product was purified by silica gel chromatography eluting with 6:1 to 3:1 hexane-EtOAc to give 2.47 g of compound 4 and 2.75 g of recovered starting material.
Name
compound 3
Quantity
8.65 g
Type
reactant
Reaction Step One
Quantity
27.8 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a -78° C. solution of LDA (10.79 mmol) in THF (30 mL) was added 1-benzyl-4-piperidone (2.0 mL, 10.8 mmol). The reaction mixture was warmed to 0° C. for 20 min and then cooled back to -78° C. Methyl iodide (0.67 mL, 10.8 mmol) was added to the enolate solution which was stirred at 0° C. for 2 h then warmed to RT overnight. The reaction mixture was quenched with sat. NH4Cl and concentrated. The residue was suspended in H2O and extracted with CH2Cl2. The combined organic layers were dried with MgSO4, filtered and concentrated. The product was purified by flash chromatography on silica gel eluting with 1:1 hexane-EtOAc to give the 1-benzyl-3-methyl-4-piperidone 4 as a yellow oil (0.65 g, 30%).
Name
Quantity
10.79 mmol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.67 mL
Type
reactant
Reaction Step Two
[Compound]
Name
enolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a suspension (160 ml) of 3.2 g of sodium hydride in tetrahydrofuran (THF) was added a solution (15 ml) of 15.0 g of 1-benzyl-4-piperidone in THF in an ice bath, and the solution was stirred at room temperature for 30 minutes. 5.92 ml of methyl iodide was added to this solution, and the solution was stirred at 60° C. for 4 hours. The salt precipitated was separated by filtration, and after concentrating the filtrate under reduced pressure, water was added to the concentrate. The solution was extracted with ethyl acetate, and the organic layer was washed with saturated aqueous solution of sodium chloride, dried with anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography, and from the fractions eluted with ethyl acetate-hexane (1:1 v/v) was obtained 3.98 g of 1-benzyl-3-methyl-4-piperidone (yield: 25%).
Quantity
160 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5.92 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

Ethyl-1-benzyl-3-methyl-4-oxo-piperidine-3-carboxylate (85 g, 0.31 mol) was dissolved in conc HCl (82 ml, 0.77 mol) and the reaction mixture was heated to 100° C. for 32 hrs. Solvent was removed under reduced pressure and the resulting solid was dissolved in the 300 ml CHCl3 and 400 ml pet ether was added to this under stirring to provide a solid. The solid was filter and was dissolved in 400 ml ethyl acetate and organic layer was washed with 10% NaOH aqueous solution. Layers were separated and concentration of organic layer afforded 48 g (75%) oil as a titled product.
Quantity
85 g
Type
reactant
Reaction Step One
Name
Quantity
82 mL
Type
reactant
Reaction Step One
Name
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-3-methyl-4-piperidone
Reactant of Route 2
Reactant of Route 2
1-Benzyl-3-methyl-4-piperidone
Reactant of Route 3
Reactant of Route 3
1-Benzyl-3-methyl-4-piperidone
Reactant of Route 4
1-Benzyl-3-methyl-4-piperidone
Reactant of Route 5
Reactant of Route 5
1-Benzyl-3-methyl-4-piperidone
Reactant of Route 6
1-Benzyl-3-methyl-4-piperidone

Citations

For This Compound
24
Citations
M Alam, JD Baty, G Jones, C Moore - Journal of the Chemical Society …, 1969 - pubs.rsc.org
Alkylation experiments on 1-benzoyl- and 1-alkyl-4-piperidones are described, producing a number of 1-substituted 3-acetonyl-4-piperidones. 3-Acetonyl-1-benzyl-5-methyl-4-…
Number of citations: 12 pubs.rsc.org
AF Casy, WK Jeffery - Canadian Journal of Chemistry, 1972 - cdnsciencepub.com
The synthesis of cis and trans 1,3-dimethylpiperidin-4-ols and derived acetate, benzilate, and diphenylacetate esters is described. Configurations and preferred conformations of these …
Number of citations: 18 cdnsciencepub.com
GA Brine, PA Stark, FI Carroll… - Journal of heterocyclic …, 1994 - Wiley Online Library
Condensation of (±)‐1‐benzyl‐3‐methyl‐4‐piperidone (1) with aniline followed by trapping of the intermediate imine with cyanide generated a mixture of isomeric nitriles 2A and 2B, the …
Number of citations: 7 onlinelibrary.wiley.com
T Kanamori, YT Iwata, H Segawa… - Journal of forensic …, 2017 - Wiley Online Library
… 1-Benzyl-3-methyl-4-piperidone was purchased from Tokyo Chemical Industry (Tokyo, … For example, 3-methylfentanyl was synthesized as follows: 1-benzyl-3-methyl-4-piperidone and …
Number of citations: 24 onlinelibrary.wiley.com
PM Carabateas, L Grumbach - Journal of Medicinal Chemistry, 1962 - ACS Publications
In continuation of our work on strong analgesics, we thought it of interest to prepare some 1-substituted 4-phenyl-4-propionoxypiperi-dines (I) wherein the nitrogen substituents were the …
Number of citations: 25 pubs.acs.org
AF Casy, AH Beckett, GH Hall… - Journal of Medicinal …, 1961 - ACS Publications
… ester, derived from 1 -benzyl-3-methyl-4-piperidone and lithium 2-furyl and used (as in previous cases) without further purification, … 1Benzyl-3-methyl-4-piperidone (80 g) in ether was …
Number of citations: 10 pubs.acs.org
MA Iorio, AF Casy - Journal of the Chemical Society C: Organic, 1970 - pubs.rsc.org
… from 1,3-dimethyl-, l-ethyl-3-methyl-, and 1benzyl-3-methyl-4-piperidone and o-tolyl-lithium. The total products gave the pure a-isomers when recrystallized from hydrocarbon solvents. …
Number of citations: 2 pubs.rsc.org
AF Casy, P Pocha - Journal of the Chemical Society C: Organic, 1967 - pubs.rsc.org
… 1-Benzyl-3-methyl4-piperidone (10 g.) in benzene (25 ml.) was then added and the product heated under reflux for a further 6 hr. when the calculated amount of water (0.9 ml.) had …
Number of citations: 2 pubs.rsc.org
JD Baty - 1966 - eprints.keele.ac.uk
The chemistry of monoterpene alkaloids is reviewed, and a brief review of the chemistry of 9-azasteroids is given. The attempted synthesis of an alkaloid thought to be 6,7-dihydro-7-…
Number of citations: 4 eprints.keele.ac.uk
PW Von Ostwalden, FL Hsu, HD Banks, CP Ferguson… - 1989 - apps.dtic.mil
The potent synthetic opiate fentanyl can be prepared by reduction of an intermediate Schiff base or by decyanation of a suitable alpha aminonitrile. In the more potent 3-methyl-fentanyl …
Number of citations: 0 apps.dtic.mil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.